molecular formula C176H255N49O42S6 B121499 Gallinacin 1alpha CAS No. 156409-55-1

Gallinacin 1alpha

Cat. No. B121499
M. Wt: 3922 g/mol
InChI Key: DHUDWKXJLYWMMO-GCLXVQITSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gallinacin 1alpha is a protein that plays a crucial role in the immune system of birds. It is a member of the beta-defensin family of antimicrobial peptides. Gallinacin 1alpha is known for its potent antibacterial and antiviral properties, which make it a promising candidate for use in scientific research.

Mechanism Of Action

The mechanism of action of Gallinacin 1alpha is not fully understood, but it is believed to work by disrupting the cell membranes of bacteria and viruses. It binds to the surface of these pathogens and causes them to lyse, or burst open. This results in the death of the pathogen.

Biochemical And Physiological Effects

Gallinacin 1alpha has been shown to have a variety of biochemical and physiological effects. It can stimulate the production of cytokines, which are important signaling molecules in the immune system. It can also activate immune cells such as macrophages and natural killer cells. In addition, Gallinacin 1alpha has been shown to have anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Gallinacin 1alpha in lab experiments is its potent antimicrobial activity. This makes it a valuable tool for studying the mechanisms of bacterial and viral infections. However, one limitation of Gallinacin 1alpha is that it is specific to birds, and may not be directly applicable to humans. In addition, its mechanism of action is not fully understood, which may limit its use in certain types of experiments.

Future Directions

There are many potential future directions for research on Gallinacin 1alpha. One area of interest is its potential as a therapeutic agent in humans. Studies have shown that Gallinacin 1alpha has activity against a variety of human pathogens, including antibiotic-resistant strains of bacteria. Another area of interest is its role in the immune system of birds. Further research is needed to fully understand the mechanisms by which Gallinacin 1alpha works, and how it can be used to improve human health.

Synthesis Methods

Gallinacin 1alpha can be synthesized using recombinant DNA technology. The gene that encodes for the protein can be cloned and expressed in a suitable host organism, such as E. coli. The resulting protein can then be purified using various chromatography techniques.

Scientific Research Applications

Gallinacin 1alpha has a wide range of potential applications in scientific research. It has been studied for its role in the immune response of birds, as well as its potential as a therapeutic agent in humans. Gallinacin 1alpha has been shown to have potent antibacterial and antiviral activity against a variety of pathogens, including E. coli, Staphylococcus aureus, and influenza virus.

properties

CAS RN

156409-55-1

Product Name

Gallinacin 1alpha

Molecular Formula

C176H255N49O42S6

Molecular Weight

3922 g/mol

IUPAC Name

(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2R)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[2-[[2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]propanoic acid

InChI

InChI=1S/C176H255N49O42S6/c1-10-96(8)145(223-159(250)115(61-94(4)5)207-157(248)121(68-104-73-184-91-195-104)210-162(253)128(84-229)216-170(261)136-53-35-59-225(136)174(265)134(90-273)201-141(234)78-190-139(232)76-192-148(239)116(62-98-36-15-11-16-37-98)208-158(249)122(69-105-74-185-92-196-105)211-167(258)132(88-271)219-160(251)125(81-226)199-140(233)77-189-138(231)75-191-147(238)111(48-27-30-54-177)202-164(255)129(85-268)217-155(246)119(65-101-42-21-14-22-43-101)206-146(237)108(180)60-93(2)3)172(263)205-113(50-29-32-56-179)152(243)222-144(95(6)7)171(262)194-80-143(236)200-126(82-227)161(252)218-131(87-270)166(257)209-117(63-99-38-17-12-18-39-99)149(240)193-79-142(235)198-118(64-100-40-19-13-20-41-100)154(245)203-114(51-33-57-186-176(182)183)151(242)215-127(83-228)163(254)220-133(89-272)168(259)221-130(86-269)165(256)204-112(49-28-31-55-178)150(241)214-124(67-103-72-188-110-47-26-24-45-107(103)110)173(264)224-58-34-52-135(224)169(260)213-120(66-102-71-187-109-46-25-23-44-106(102)109)156(247)212-123(70-137(181)230)153(244)197-97(9)175(266)267/h11-26,36-47,71-74,91-97,104-105,108,111-136,144-145,187-188,226-229,268-273H,10,27-35,48-70,75-90,177-180H2,1-9H3,(H2,181,230)(H,189,231)(H,190,232)(H,191,238)(H,192,239)(H,193,240)(H,194,262)(H,197,244)(H,198,235)(H,199,233)(H,200,236)(H,201,234)(H,202,255)(H,203,245)(H,204,256)(H,205,263)(H,206,237)(H,207,248)(H,208,249)(H,209,257)(H,210,253)(H,211,258)(H,212,247)(H,213,260)(H,214,241)(H,215,242)(H,216,261)(H,217,246)(H,218,252)(H,219,251)(H,220,254)(H,221,259)(H,222,243)(H,223,250)(H,266,267)(H4,182,183,186)/t96-,97-,104?,105?,108-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,144-,145-/m0/s1

InChI Key

DHUDWKXJLYWMMO-GCLXVQITSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC6=CNC7=CC=CC=C76)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC8C=NC=N8)NC(=O)[C@H](CO)NC(=O)[C@@H]9CCCN9C(=O)[C@H](CS)NC(=O)CNC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC1C=NC=N1)NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)CNC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)N

SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N5CCCC5C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC8C=NC=N8)NC(=O)C(CO)NC(=O)C9CCCN9C(=O)C(CS)NC(=O)CNC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC1C=NC=N1)NC(=O)C(CS)NC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(C)C)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N5CCCC5C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC8C=NC=N8)NC(=O)C(CO)NC(=O)C9CCCN9C(=O)C(CS)NC(=O)CNC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC1C=NC=N1)NC(=O)C(CS)NC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(C)C)N

sequence

LFCKGGSCXFGGCPSXLIKVGSCFGFRSCCKWPWNA

synonyms

chicken heterophil peptide CHP1
CHP1 peptide, chicken
gallinacin 1 alpha protein, chicken
gallinacin 1 protein, chicken

Origin of Product

United States

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